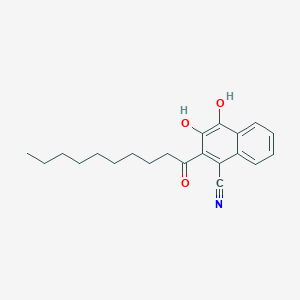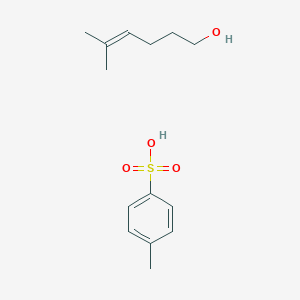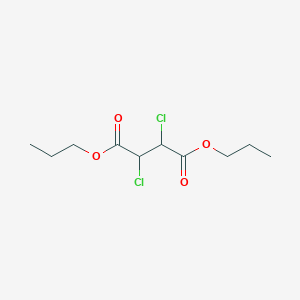
Dipropyl 2,3-dichlorobutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl 2,3-dichlorobutanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of two propyl groups and two chlorine atoms attached to a butanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropyl 2,3-dichlorobutanedioate typically involves the esterification of 2,3-dichlorobutanedioic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous process. This involves the use of a continuous reactor where 2,3-dichlorobutanedioic acid and propanol are fed continuously, and the product is collected continuously. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Dipropyl 2,3-dichlorobutanedioate can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2,3-dichlorobutanedioic acid and propanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dipropyl 2,3-dichlorobutanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dipropyl 2,3-dichlorobutanedioate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing 2,3-dichlorobutanedioic acid and propanol. The chlorine atoms in the compound can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
Dipropyl 2,3-dichlorosuccinate: Similar structure but with different substituents.
Dipropyl 2,3-dibromobutanedioate: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
Dipropyl 2,3-dichlorobutanedioate is unique due to the presence of chlorine atoms, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
62243-28-1 |
|---|---|
Molecular Formula |
C10H16Cl2O4 |
Molecular Weight |
271.13 g/mol |
IUPAC Name |
dipropyl 2,3-dichlorobutanedioate |
InChI |
InChI=1S/C10H16Cl2O4/c1-3-5-15-9(13)7(11)8(12)10(14)16-6-4-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
SYGSDXZEGNCHHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(C(C(=O)OCCC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


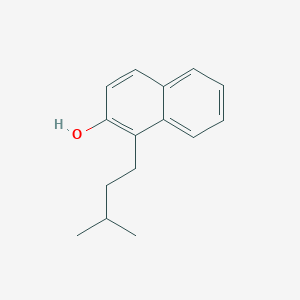
![4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14542460.png)
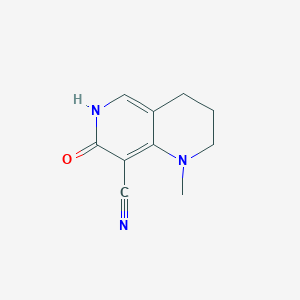
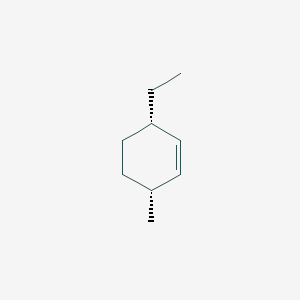
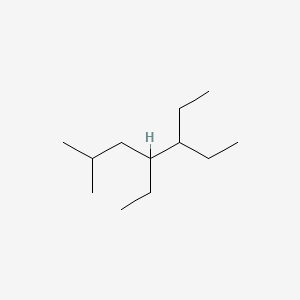
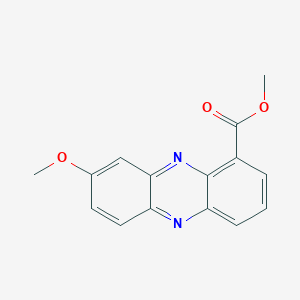
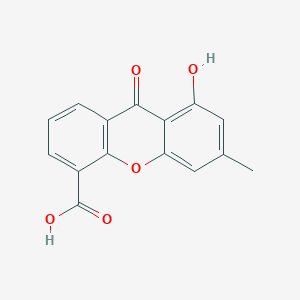
![1-[2-(6-Amino-9H-purin-9-yl)ethyl]pyridin-1-ium](/img/structure/B14542494.png)
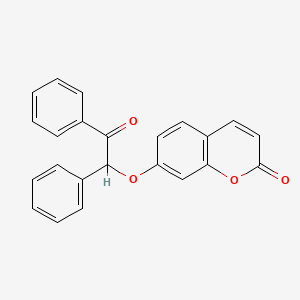
![3-{Methyl[3-(pyrrolidin-1-YL)propyl]amino}propan-1-OL](/img/structure/B14542506.png)
![1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 2-chloro-1-methyl-6-phenyl-](/img/structure/B14542508.png)
![(Pentafluorophenyl)[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]methanone](/img/structure/B14542509.png)
